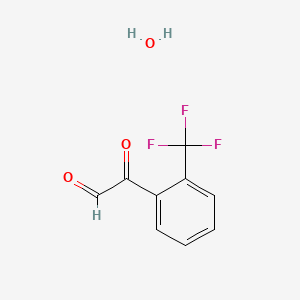

2-(Trifluoromethyl)phenylglyoxal hydrate

Description

Overview of Arylglyoxal Hydrates in Organic Synthesis

Arylglyoxals are dicarbonyl compounds that serve as versatile building blocks, or synthons, in organic synthesis. Due to the presence of two adjacent carbonyl groups, they exhibit unique reactivity and are frequently employed in the construction of complex molecular architectures, particularly heterocyclic compounds. researchgate.netnih.gov In many cases, arylglyoxals are used in their more stable monohydrate form.

These compounds are valuable substrates in a variety of reactions, including:

Multicomponent Reactions (MCRs): Arylglyoxal hydrates are well-suited for MCRs, where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. This approach is highly efficient and aligns with the principles of green chemistry by reducing waste and saving time. researchgate.net

Heterocycle Synthesis: They are key precursors for synthesizing a wide array of five- and six-membered heterocyclic rings, such as imidazoles and furans. nih.govnih.gov

Nucleophilic Substitution and Condensation Reactions: The electrophilic nature of their carbonyl carbons makes them prime candidates for reactions with various nucleophiles, leading to diverse and functionalized products. nih.govresearchgate.net

The utility of arylglyoxal hydrates lies in their ability to act as a linchpin, bringing together different molecular fragments to rapidly generate molecular diversity. researchgate.net

Significance of the Trifluoromethyl Moiety in Chemical Compounds

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal and materials chemistry, largely due to the unique properties it imparts to a parent molecule. bohrium.com The substitution of a methyl group (–CH3) with a trifluoromethyl group (–CF3) can dramatically alter a compound's physicochemical profile. wikipedia.org

Key effects of the trifluoromethyl group include:

High Electronegativity: The CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry. mdpi.comnih.gov This property can significantly influence the reactivity of nearby functional groups. nih.gov

Increased Lipophilicity: The presence of a CF3 group generally enhances a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its permeability across biological membranes. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation. This can increase the biological half-life of drug candidates. mdpi.com

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. This allows chemists to fine-tune a molecule's steric and electronic properties to optimize its biological activity. wikipedia.orgmdpi.com

These characteristics have led to the widespread incorporation of the CF3 group in a vast number of pharmaceuticals, agrochemicals, and advanced materials. bohrium.comwikipedia.org

Structural Features and Research Context of 2-(Trifluoromethyl)phenylglyoxal Hydrate (B1144303)

2-(Trifluoromethyl)phenylglyoxal hydrate, with the chemical formula C9H5F3O2·H2O, is a molecule that combines the reactive potential of an arylglyoxal with the potent electronic influence of a trifluoromethyl group. The CF3 group is positioned at the ortho- (or 2-) position of the phenyl ring, placing it directly adjacent to the glyoxal (B1671930) moiety.

This specific arrangement has important structural implications. The strong electron-withdrawing nature of the ortho-trifluoromethyl group is expected to increase the electrophilicity of the neighboring ketone and aldehyde carbons, potentially enhancing their reactivity toward nucleophiles compared to non-fluorinated phenylglyoxal (B86788). The steric bulk of the CF3 group may also influence the stereochemical outcome of reactions.

Given the established roles of its constituent parts, this compound is a valuable reagent for synthesizing novel, highly functionalized, and fluorinated molecules. Its primary research context is as a specialized building block for creating complex chemical structures, particularly trifluoromethyl-substituted heterocycles, which are of significant interest in pharmaceutical and agrochemical discovery.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 745783-91-9 |

| Molecular Formula | C9H5F3O2·H2O |

| Molecular Weight | 220.15 g/mol (Hydrate) |

| Anhydrous Formula Weight | 202.13 g/mol wwmponline.com |

| IUPAC Name | 2-oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde;hydrate fishersci.ca |

| Appearance | White to pale pink powder thermofisher.com |

| Melting Point | 36-43 °C fishersci.ca |

| InChI Key | HBOSPPHIPGYHDI-UHFFFAOYSA-N thermofisher.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDWKZYNXMESGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=O)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382557 | |

| Record name | 2-(Trifluoromethyl)phenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-91-9 | |

| Record name | Benzeneacetaldehyde, α-oxo-2-(trifluoromethyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)phenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trifluoromethyl Phenylglyoxal Hydrate and Analogues

Established Synthetic Routes to Arylglyoxal Hydrates

The synthesis of arylglyoxal hydrates, a class of organic compounds characterized by an aromatic ring attached to a glyoxal (B1671930) hydrate (B1144303) moiety, has been a subject of considerable research. These compounds serve as versatile building blocks in organic synthesis.

Oxidation-Based Approaches to Arylglyoxals

A primary and well-established method for the synthesis of arylglyoxals is the oxidation of α-methylene groups adjacent to a carbonyl function in acetophenone (B1666503) derivatives. wikipedia.orgadichemistry.comchemicalbook.comwikipedia.org Among the various oxidizing agents, selenium dioxide (SeO₂) has proven to be particularly effective for this transformation, a reaction often referred to as the Riley oxidation. wikipedia.orgadichemistry.com

The mechanism of the Riley oxidation of a carbonyl's alpha methylene (B1212753) position is understood to initiate with the attack of the enol tautomer of the substrate on the electrophilic selenium center of SeO₂. This is followed by a rearrangement and the loss of a water molecule. A subsequent attack by another water molecule at the alpha position leads to the formation of the 1,2-dicarbonyl product and the liberation of red amorphous selenium. wikipedia.org

A general procedure for the synthesis of phenylglyoxal (B86788) from acetophenone using selenium dioxide involves refluxing the reactants in a solvent such as dioxane with a small amount of water. orgsyn.org The resulting phenylglyoxal can then be isolated by distillation. orgsyn.org This method is adaptable for the synthesis of various substituted arylglyoxals.

Hydration Aspects in Glyoxal Synthesis

Glyoxals, including arylglyoxals, are known to readily form hydrates in the presence of water. wikipedia.org Anhydrous phenylglyoxal, for instance, is a yellow liquid that, upon dissolution in water, crystallizes as a colorless hydrate. wikipedia.org This hydration is a reversible process; heating the hydrate can regenerate the anhydrous form. wikipedia.org

Specific Synthetic Protocols for 2-(Trifluoromethyl)phenylglyoxal Hydrate

The synthesis of this compound follows the general principles established for arylglyoxal hydrates but requires specific considerations due to the presence of the trifluoromethyl group.

Precursor Synthesis and Transformation Pathways

The key precursor for the synthesis of this compound is 2'-(Trifluoromethyl)acetophenone. This starting material can be synthesized through various methods, including the Friedel-Crafts acylation of trifluoromethylbenzene.

The primary transformation pathway to obtain the desired glyoxal is the oxidation of the α-methyl group of 2'-(Trifluoromethyl)acetophenone. Drawing parallels from the synthesis of phenylglyoxal, selenium dioxide is the reagent of choice for this oxidation. The reaction likely proceeds through the established mechanism of Riley oxidation, where the methyl group is converted to an aldehyde, forming the 1,2-dicarbonyl compound, 2-(trifluoromethyl)phenylglyoxal. This intermediate is then hydrated to yield the final product.

Optimization of Reaction Conditions and Yields

While specific, detailed optimization studies for the synthesis of this compound are not extensively documented in publicly available literature, general principles of the Riley oxidation can be applied to maximize the yield and purity of the product. Key parameters for optimization include the reaction temperature, solvent system, and the stoichiometry of the reactants.

For the oxidation of acetophenone to phenylglyoxal, a yield of 69–72% has been reported. orgsyn.org It is reasonable to expect a similar yield for the oxidation of 2'-(Trifluoromethyl)acetophenone, although the electron-withdrawing nature of the trifluoromethyl group might influence the reaction rate and efficiency. The choice of solvent, such as dioxane or ethanol, and the controlled addition of water are critical for the reaction's success. orgsyn.org Subsequent hydration is typically a high-yielding step.

Below is a hypothetical table illustrating potential reaction conditions based on analogous transformations:

| Parameter | Condition | Expected Outcome |

| Oxidizing Agent | Selenium Dioxide (SeO₂) | Formation of the glyoxal |

| Solvent | Dioxane / Water | Facilitates reaction and solubility |

| Temperature | Reflux | Drives the reaction to completion |

| Reactant Ratio | 1:1 (Substrate:SeO₂) | Stoichiometric conversion |

| Reaction Time | 4-6 hours | Completion of oxidation |

| Work-up | Distillation followed by hydration | Isolation and purification of the hydrate |

| Expected Yield | 60-75% | Based on analogous reactions |

Asymmetric Synthesis and Stereocontrol in Related Trifluoromethylated Glyoxal Derivatives

The development of asymmetric methods for the synthesis of chiral molecules containing a trifluoromethyl group is of significant interest due to their potential applications in pharmaceuticals and agrochemicals. While specific literature on the asymmetric synthesis of 2-(Trifluoromethyl)phenylglyoxal itself is scarce, the principles of stereocontrol in the synthesis of related trifluoromethylated carbonyl compounds provide valuable insights.

The focus in this area is often on the stereoselective addition to one of the carbonyl groups of the glyoxal moiety or the asymmetric synthesis of precursors that can be converted to chiral glyoxal derivatives. Organocatalysis has emerged as a powerful tool for the enantioselective α-trifluoromethylation of aldehydes and ketones. organic-chemistry.org For instance, chiral imidazolidinone catalysts have been used in combination with a photocatalyst to achieve high efficiency and enantioselectivity in the α-trifluoromethylation of aldehydes. organic-chemistry.org

Furthermore, asymmetric cross-aldol reactions of α-keto hydrazones with trifluoromethyl ketones, catalyzed by quinidine-derived primary amines, have been shown to produce tertiary trifluoromethylated alcohols with high yields and enantioselectivities. rsc.org These products can be further transformed into other valuable chiral fluorinated compounds. rsc.org The stereochemical outcome of these reactions is controlled by the chiral catalyst, which directs the approach of the nucleophile to the carbonyl group.

Another strategy involves the diastereoselective addition of trifluoromethylating reagents, such as TMSCF₃, to chiral substrates. For example, the addition of TMSCF₃ to chiral 2-acyl-1,3-perhydrobenzoxazines proceeds with total diastereoselectivity, yielding quaternary trifluoromethyl alcohols that can be converted to enantiomerically enriched 1,2-diols and 1,2-amino alcohols. acs.org These approaches highlight the potential for achieving high levels of stereocontrol in the synthesis of complex molecules bearing a trifluoromethylated stereocenter adjacent to a carbonyl group, a structural motif present in derivatives of 2-(Trifluoromethyl)phenylglyoxal.

The table below summarizes some asymmetric methodologies applicable to related compounds:

| Reaction Type | Catalyst/Chiral Auxiliary | Substrate | Product Type | Stereoselectivity |

| α-Trifluoromethylation | Chiral Imidazolidinone / Photocatalyst | Aldehydes | α-Trifluoromethyl Aldehydes | High ee |

| Cross-Aldol Reaction | Quinidine-derived Primary Amine | α-Keto Hydrazones & Trifluoromethyl Ketones | Tertiary Trifluoromethylated Alcohols | High ee |

| Diastereoselective Addition | Chiral 2-Acyl-1,3-perhydrobenzoxazines | 2-Acyl-1,3-perhydrobenzoxazines & TMSCF₃ | Quaternary Trifluoromethyl Alcohols | High de |

Reactivity and Mechanistic Investigations of 2 Trifluoromethyl Phenylglyoxal Hydrate

Fundamental Reactivity of the Glyoxal (B1671930) Moiety

The reactivity of 2-(trifluoromethyl)phenylglyoxal hydrate (B1144303) is largely dictated by the glyoxal functional group, which consists of two adjacent carbonyl centers. Phenylglyoxal (B86788), the parent compound, is a yellow liquid in its anhydrous form but readily forms a colorless crystalline hydrate in the presence of water. wikipedia.org This propensity to exist as a stable hydrate is a key characteristic of its chemistry. The two carbonyl groups—an aldehyde and a ketone—provide two sites for chemical reactions.

The carbonyl carbons of the glyoxal moiety are electrophilic and thus susceptible to attack by nucleophiles. The formation of the hydrate itself is a classic example of a nucleophilic addition reaction, where a water molecule adds to the aldehyde carbon.

Nucleophilic trifluoromethylation of carbonyl compounds is a well-established method for introducing a trifluoromethyl group. semanticscholar.orgresearchgate.net This process involves the generation of a trifluoromethyl anion (CF₃⁻) or an equivalent, which then acts as a nucleophile. beilstein-journals.orgnih.gov While this describes the synthesis of related compounds, it underscores the susceptibility of carbonyl groups, like those in the glyoxal moiety, to nucleophilic attack. The general mechanism involves the attack of the nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. semanticscholar.org For 2-(trifluoromethyl)phenylglyoxal hydrate, the aldehyde group is generally more reactive towards nucleophiles than the ketone group due to lesser steric hindrance and greater polarization.

Table 1: Comparison of Carbonyl Reactivity in Nucleophilic Addition

| Carbonyl Type | Relative Reactivity | Influencing Factors |

|---|---|---|

| Aldehyde | Higher | Less steric hindrance, more polarized C=O bond |

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic systems where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

The phenyl ring of this compound is substituted with two strongly electron-withdrawing groups: the glyoxal moiety and the trifluoromethyl group. Both groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density, making it less nucleophilic. youtube.com Electron-withdrawing groups generally direct incoming electrophiles to the meta position. youtube.com Therefore, in an electrophilic aromatic substitution reaction, such as nitration or halogenation, the incoming electrophile would be directed primarily to the positions meta to both the glyoxal and the trifluoromethyl substituents. youtube.commasterorganicchemistry.com

Electronic and Steric Influence of the ortho-Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This is due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect), pulling electron density away from the aromatic ring and the adjacent glyoxal group. youtube.comnih.gov

This potent electron-withdrawing effect significantly increases the electrophilicity of the carbonyl carbons in the glyoxal moiety. nih.gov By pulling electron density away, the -CF₃ group makes the carbonyl carbons more electron-deficient and therefore more susceptible to nucleophilic addition reactions. nih.gov This electronic activation enhances the reactivity of the glyoxal group compared to unsubstituted phenylglyoxal. nih.gov

| -CF₃ (Trifluoromethyl) | Strongly Electron-withdrawing | Weakly Electron-withdrawing | Strongly Deactivating youtube.com |

The electronic and steric properties of the ortho-trifluoromethyl group have a significant impact on both the speed and outcome of reactions.

Kinetics: For electrophilic aromatic substitution, the strong deactivating nature of the -CF₃ group slows down the reaction rate considerably. youtube.com The electron-poor aromatic ring is less capable of attacking electrophiles, thus increasing the activation energy for the rate-determining step of the reaction. youtube.commasterorganicchemistry.com Conversely, for nucleophilic addition at the glyoxal center, the electron-withdrawing effect increases the reaction rate by making the carbonyl carbons more electrophilic. nih.gov

Selectivity: The trifluoromethyl group can impart high levels of chemo-, regio-, and stereoselectivity in reactions. nih.gov Its steric bulk, which is significantly larger than that of a methyl group, can influence the direction of attack of an incoming reagent. mdpi.comnih.govresearchgate.net In reactions involving the glyoxal moiety, the ortho position of the bulky -CF₃ group can sterically hinder one face of the molecule, potentially leading to diastereoselective or enantioselective outcomes depending on the reaction conditions and reagents used. researchgate.netdocumentsdelivered.com For electrophilic aromatic substitution, this group acts as a meta-director, controlling the regioselectivity of the substitution. youtube.com

The trifluoromethyl group is known for its exceptional chemical and metabolic stability. nih.gov The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group highly resistant to chemical degradation. nih.gov

The strong electron-withdrawing nature of the group also contributes to the molecule's enhanced stability against oxidation. By lowering the electron density of the entire molecule, particularly the aromatic ring, the -CF₃ group makes it less susceptible to oxidative cleavage or other oxidative reactions. This property is a key reason for the frequent incorporation of trifluoromethyl groups into molecules where high stability is required. mdpi.comnih.gov

Diverse Chemical Transformations

This compound readily participates in a variety of chemical reactions, leveraging the reactivity of its dual carbonyl functionalities. These transformations are pivotal for the synthesis of a wide array of heterocyclic and derivatized compounds.

Condensation Reactions

The presence of adjacent aldehyde and ketone moieties in this compound makes it an excellent substrate for condensation reactions with binucleophilic reagents, leading to the formation of various heterocyclic structures. A prominent example is its reaction with o-phenylenediamines to yield quinoxaline (B1680401) derivatives. This reaction is a cornerstone in heterocyclic synthesis, providing a straightforward route to a class of compounds with significant biological and material science applications. nih.govsapub.orgnih.gov

The general mechanism for quinoxaline formation involves the initial nucleophilic attack of one amino group of the diamine on one of the carbonyl carbons of the glyoxal, followed by dehydration to form an imine intermediate. Subsequent intramolecular cyclization through the attack of the second amino group on the remaining carbonyl, followed by another dehydration step, yields the aromatic quinoxaline ring system. nih.govnih.gov The electron-withdrawing nature of the trifluoromethyl group can influence the reaction rate and the stability of the intermediates.

Furthermore, this compound is a potential candidate for other classical multicomponent condensation reactions, such as the Hantzsch pyridine (B92270) synthesis and the Pictet-Spengler reaction, by analogy with other α-dicarbonyl compounds. wikipedia.orgwikipedia.orgorganic-chemistry.org In the Hantzsch synthesis, it could react with a β-ketoester and a nitrogen donor to form dihydropyridine (B1217469) derivatives. wikipedia.orgorganic-chemistry.org The Pictet-Spengler reaction could involve its condensation with a β-arylethylamine, leading to the formation of tetrahydroisoquinoline derivatives. wikipedia.org

Table 1: Examples of Condensation Reactions with this compound Analogs

| Reaction Name | Reactants | Product Class |

| Quinoxaline Synthesis | o-Phenylenediamines | Quinoxalines |

| Hantzsch Pyridine Synthesis | β-Ketoesters, Ammonia/Ammonium Acetate | Dihydropyridines/Pyridines |

| Pictet-Spengler Reaction | β-Arylethylamines | Tetrahydroisoquinolines |

Oxidation and Reduction Pathways

The carbonyl groups of this compound can undergo both oxidation and reduction, leading to the formation of carboxylic acids and diols, respectively.

Oxidation: While specific studies on the oxidation of this compound are not extensively documented, analogous α-ketoaldehydes can be oxidized to the corresponding α-keto acids. A potential oxidant for this transformation is hydrogen peroxide. The oxidation would likely target the more reactive aldehyde group, potentially yielding 2-(trifluoromethyl)mandelic acid. ontosight.ai Further oxidation under more vigorous conditions could lead to cleavage of the carbon-carbon bond between the carbonyls.

Reduction: The reduction of the dicarbonyl moiety can be achieved using various reducing agents. Sodium borohydride (B1222165) is a common reagent for the reduction of aldehydes and ketones to their corresponding alcohols. The selective reduction of one carbonyl group over the other can be challenging and often depends on the reaction conditions and the specific reducing agent employed. It is generally expected that the more electrophilic aldehyde group would be reduced preferentially. Complete reduction would yield 2-(trifluoromethyl)phenylethanediol.

Table 2: Potential Oxidation and Reduction Products of this compound

| Transformation | Reagent | Potential Product |

| Oxidation | Hydrogen Peroxide | 2-(Trifluoromethyl)mandelic acid |

| Reduction | Sodium Borohydride | 2-(Trifluoromethyl)phenylethanediol |

Derivatization Reactions

The carbonyl groups of this compound serve as reactive handles for various derivatization reactions, which are crucial for modifying its properties or for analytical purposes.

One of the most significant derivatization reactions is the formation of hydrazones through condensation with hydrazine (B178648) and its derivatives. beilstein-journals.org This reaction is a standard method for the characterization and modification of carbonyl compounds. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon, followed by dehydration. Given the two distinct carbonyl groups in this compound, the reaction can potentially yield mono- or bis-hydrazones depending on the stoichiometry of the reactants.

Trifluoromethylated hydrazones are valuable synthetic intermediates and have been utilized in the synthesis of various nitrogen-containing heterocycles. beilstein-journals.org The reactivity of these hydrazones can be further exploited in cycloaddition reactions and other transformations. beilstein-journals.org

While specific fluorescence derivatization protocols utilizing this compound are not well-documented, phenylglyoxal and related compounds are known to react with arginine residues in proteins, a reaction that can be exploited for fluorescent labeling. nih.gov By analogy, it is plausible that this compound could be used as a reagent to introduce a trifluoromethylphenyl group onto biomolecules containing guanidinium (B1211019) groups. If a fluorescent reporter group is incorporated into the structure or if the resulting derivative exhibits fluorescent properties, this could form the basis of a fluorescence derivatization protocol. The fluorescent properties of hydrazones derived from aromatic aldehydes are also an area of interest, suggesting that hydrazones of 2-(trifluoromethyl)phenylglyoxal could potentially be fluorescent. nih.gov

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for the transformations of this compound is crucial for understanding its reactivity and for optimizing reaction conditions. While detailed mechanistic studies specifically on this compound are limited, the mechanisms can be inferred from well-established principles of organic chemistry and studies on analogous compounds.

For instance, the condensation reaction to form quinoxalines is understood to proceed through a stepwise formation of imine intermediates followed by intramolecular cyclization and aromatization. nih.gov The regioselectivity of the initial nucleophilic attack (on the aldehyde vs. the ketone carbonyl) would be a key aspect to investigate, likely influenced by the electronic effects of the trifluoromethyl group.

Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition states and energy profiles of these reactions. mdpi.comresearchgate.netmontclair.edu Such studies can help to rationalize observed product distributions and predict the feasibility of different reaction pathways. For example, computational analysis of the Thorpe reaction, a self-condensation of nitriles, has provided a deeper understanding of the reaction mechanism. mdpi.com Similar computational approaches could be applied to the reactions of this compound to elucidate the role of the trifluoromethyl group in modulating reactivity and to predict the stereochemical outcomes of reactions where applicable.

Catalytic Pathways in Transformations

The transformations of compounds containing a trifluoromethyl group are often facilitated by catalytic pathways, particularly those involving photocatalysis. While specific studies on this compound are not extensively detailed, the broader context of trifluoromethylated compounds suggests the relevance of photoredox catalysis. In such pathways, a photocatalyst, typically a ruthenium or iridium complex, absorbs visible light to reach an excited state. researchgate.netorientjchem.org This excited state can then act as a potent single-electron transfer agent.

For instance, in reactions aiming to form new carbon-carbon or carbon-heteroatom bonds, the photocatalyst can generate a trifluoromethyl radical (•CF₃) from a suitable precursor. orientjchem.orgnih.gov Although this compound itself is not typically a trifluoromethyl radical source, it can act as a substrate for reactions involving such radicals or other catalytically generated species.

Catalytic pathways for transformations of this compound can also involve non-photocatalytic methods. For example, in reactions analogous to those of other arylglyoxals, base catalysis can play a crucial role. One such transformation is the direct aldol (B89426) reaction, which can be catalyzed by organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO).

A notable catalytic transformation involves the reaction of arylglyoxals with difluoroenoxysilanes. In this context, the hydrate form of the glyoxal is crucial for promoting the reaction, which can proceed under solvent- and catalyst-free conditions. However, the reaction can also be catalyzed by hexafluoroisopropanol (HFIP), indicating a pathway that is sensitive to acidic catalysis.

The following table summarizes potential catalytic pathways applicable to the transformations of this compound, based on studies of analogous compounds.

| Catalytic Pathway | Catalyst Type | Potential Transformation |

| Photocatalysis | Ru(II) or Ir(III) complexes | Reactions involving radical intermediates |

| Base Catalysis | Organic bases (e.g., DABCO) | Aldol and similar addition reactions |

| Acid Catalysis | Brønsted acids (e.g., HFIP) | Reactions with nucleophiles like enoxysilanes |

Role of Solvents and Additives

The choice of solvent and the presence of additives can significantly influence the course and efficiency of reactions involving this compound. The hydrate form of the molecule itself suggests that water plays a important role in its reactivity.

In the synthesis of gem-difluorinated compounds from arylglyoxals and difluoroenoxysilanes, it has been demonstrated that the hydrate form of the glyoxal is key to promoting the reaction, even under solvent- and catalyst-free (neat) conditions. The water molecule in the hydrate is thought to activate the reactants. Interestingly, while the reaction can proceed with the addition of water, the yield is lower compared to neat conditions.

Further investigations into the role of solvents in this specific reaction have shown that conducting the reaction in various organic solvents or in water leads to significantly lower yields of the desired product. This suggests that for certain transformations, minimizing the presence of a solvent is beneficial.

The table below illustrates the effect of reaction conditions on the yield of the reaction between an arylglyoxal and a difluoroenoxysilane, highlighting the role of solvents and the hydrate form.

| Solvent/Additive | Reaction Condition | Product Yield |

| None (Neat) | Room Temperature | High |

| Water (1.0 equiv.) | Room Temperature | Moderate |

| Organic Solvents | Room Temperature | Low |

| Water (as solvent) | Room Temperature | Low |

Additives can also modulate the reactivity. For instance, in photocatalytic reactions involving the generation of trifluoromethyl radicals, additives like 2,6-lutidine are often used as a base to control the reaction's pH. orientjchem.org In the context of calcium-mediated reactions, additives such as DABCO can be employed to facilitate the desired transformation. hmc.edu

Proposed Reaction Intermediates

The nature of the reaction intermediates in transformations of this compound depends on the specific reaction pathway.

In the context of photocatalytic reactions, radical intermediates are commonly proposed. The generation of a trifluoromethyl radical (•CF₃) is a key step in many trifluoromethylation reactions. researchgate.netorientjchem.orgnih.gov If this compound were to participate in such reactions, it could potentially react with these radical species. The subsequent intermediates would likely be carbon-centered radicals formed from the addition of the •CF₃ radical to the molecule.

For the reaction between arylglyoxals and difluoroenoxysilanes, a specific intermediate has been proposed. It is suggested that the reaction proceeds through an intermediate formed via an intramolecular-like nucleophilic attack of the difluoroenoxysilane on the arylglyoxal. This intermediate is then protonated to yield the final gem-difluorinated product. The formation of this intermediate is facilitated by hydrogen-bonding interactions involving the hydrate water molecule.

In reactions involving Criegee intermediates, which are carbonyl oxides, it is conceivable that under specific oxidative conditions, 2-(trifluoromethyl)phenylglyoxal could lead to the formation of such species. These intermediates are highly reactive and can participate in various atmospheric and synthetic reactions. researchgate.netnih.gov However, direct evidence for the formation of Criegee intermediates from this compound is not prominently documented.

The following table lists some of the proposed reaction intermediates in transformations related to this compound.

| Reaction Type | Proposed Intermediate(s) |

| Photocatalytic Trifluoromethylation | Trifluoromethyl radical (•CF₃), Carbon-centered radicals |

| Reaction with Difluoroenoxysilanes | Addition intermediate from nucleophilic attack |

| Potential Oxidative Cleavage | Criegee Intermediate |

Advanced Applications in Organic Synthesis

Building Block for Complex Molecular Architectures

2-(Trifluoromethyl)phenylglyoxal hydrate (B1144303) serves as a versatile precursor for the synthesis of more intricate and functionally diverse molecules. The presence of the trifluoromethyl group can impart unique properties to the target structures, making it a sought-after component in the design of novel compounds. Trifluoromethylated building blocks, such as 2- and 3-trifluoromethylmorpholines, have been prepared in both racemic and optically active forms, highlighting the potential for creating complex chiral structures from such fluorinated starting materials. researchgate.net The scalability of procedures to produce these building blocks in multigram quantities underscores their practical utility in synthetic endeavors. researchgate.net Furthermore, trifluoromethylated hydrazones and acylhydrazones are recognized as potent nitrogen-containing fluorinated building blocks, demonstrating the broad applicability of trifluoromethylated carbonyl compounds in constructing complex organic molecules. beilstein-journals.org The reactivity of the glyoxal (B1671930) moiety allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, paving the way for the assembly of elaborate molecular frameworks.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. researchgate.net The introduction of a trifluoromethyl group into these cyclic systems can significantly enhance their biological activity and physicochemical properties. researchgate.net 2-(Trifluoromethyl)phenylglyoxal hydrate is a key starting material for the synthesis of a wide array of such heterocyclic systems.

While specific examples detailing the synthesis of imidazoheterocycles directly from this compound are not extensively documented in the provided search results, the general synthesis of imidazoles often involves the condensation of a 1,2-dicarbonyl compound with an amine and an aldehyde (the Radziszewski synthesis) or with two equivalents of an amine and an aldehyde. Given its 1,2-dicarbonyl nature, this compound is a prime candidate for such reactions. For instance, its reaction with an o-phenylenediamine (B120857) derivative would be expected to yield a quinoxaline (B1680401), a type of fused imidazoheterocycle. The reactivity of the carbonyl groups allows for the formation of the core imidazole (B134444) ring through condensation reactions.

The synthesis of piperazinone derivatives can be achieved through various synthetic routes. Although direct synthesis from this compound is not explicitly detailed, the functionalities present in this molecule suggest potential pathways. For instance, a multi-component reaction involving an amine, an isocyanide, and a carboxylic acid (Ugi reaction) could potentially be adapted. More commonly, the reaction of an alpha-amino acid ester with a suitable carbonyl compound can lead to the formation of a piperazinone ring. The development of novel piperazine (B1678402) derivatives containing trifluoromethylpyridine moieties has been explored for their potential as plant activators, indicating the interest in combining these structural motifs. frontiersin.org

The synthesis of quinoxalines is a well-established application of 1,2-dicarbonyl compounds. The condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound is a classic and efficient method for preparing quinoxalines. nih.gov Therefore, this compound can react with various substituted o-phenylenediamines to produce a library of 2-(2-(trifluoromethyl)phenyl)quinoxalines. This reaction is typically straightforward and high-yielding. A variety of 2,3-bifunctionalized quinoxalines have been prepared through the condensation of 1,6-disubstituted-hexan-1,3,4,6-tetraones with o-phenylenediamine, showcasing the versatility of this synthetic approach. researchgate.net

For the synthesis of triazines, while a direct route from this compound is less common, its derivatives could be incorporated. The preparation of bis-resorcinyl triazines, for example, involves the reaction of cyanuric chloride with a Grignard reagent followed by a Friedel-Crafts reaction. google.com While not a direct use of the glyoxal, this highlights that trifluoromethylphenyl derivatives can be incorporated into triazine structures. A convenient method for constructing 3-trifluoromethyl-1,2,4-triazoles has been developed using trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate as starting materials. nih.gov

The construction of trifluoromethylated 1,2,4-triazoles has garnered significant attention. A general approach to synthesize 5-trifluoromethyl-1,2,4-triazoles involves a [3+2] cycloaddition of nitrile imines with a trifluoroacetonitrile (B1584977) precursor. mdpi.com While this does not directly use this compound, it demonstrates a common strategy for incorporating the trifluoromethyl group into a triazole ring. Another method involves the reaction of trifluoromethyl propargylamines with azide (B81097) derivatives to afford 1,4-disubstituted 1,2,3-triazoles through a Huisgen 1,3-dipolar cycloaddition. beilstein-journals.org

The following table summarizes the synthesis of new trifluoromethyl triazole scaffolds:

| Entry | Propargylamine | Azide | Product | Yield (%) |

| 1 | N-(p-methoxyphenyl) | Benzyl azide | 2a | 92 |

| 2 | N-(p-methoxyphenyl) | Phenyl azide | 2b | 85 |

| 3 | N-(p-methoxyphenyl) | 4-Nitrophenyl azide | 2c | 78 |

| 4 | N-(p-methoxyphenyl) | 4-Methoxyphenyl azide | 2d | 88 |

| 5 | N-(p-methoxyphenyl) | 4-Azidobenzoic acid methyl ester | 2e | 82 |

| 6 | N-benzyl | Benzyl azide | 2f | 75 |

| 7 | N-benzyl | Phenyl azide | 2g | 68 |

| 8 | N-benzyl | 4-Nitrophenyl azide | 2h | 63 |

| 9 | N-benzyl | 4-Azidobenzoic acid methyl ester | 2i | 71 |

This table is based on data for the synthesis of new trifluoromethyl triazole scaffolds from trifluoromethyl propargylamines and various azides. beilstein-journals.org

The synthesis of 3-trifluoromethyl-2-isoxazolines has been achieved through a one-pot procedure from trifluoromethyl aldoxime. beilstein-journals.org This method involves the in-situ generation of trifluoroacetonitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkene. While this specific pathway does not start with this compound, the underlying principle of using a trifluoromethylated precursor for cycloaddition reactions is relevant. The reaction of trifluoromethyl aldoxime with various olefins in the presence of diacetoxyiodobenzene (B1259982) (DIB) as an oxidant provides a facile route to these heterocycles. beilstein-journals.org

The following table illustrates the synthesis of 3-trifluoromethyl-2-isoxazolines:

| Entry | Olefin | Product | Yield (%) |

| 1 | Styrene | 5a | 85 |

| 2 | 4-Methylstyrene | 5b | 82 |

| 3 | 4-Chlorostyrene | 5c | 78 |

| 4 | 4-Methoxystyrene | 5d | 90 |

| 5 | Allyl bromide | 5e | 75 |

| 6 | 1-Hexene | 5f | 65 |

This table presents data on the synthesis of 3-trifluoromethyl-2-isoxazolines from the reaction of trifluoromethyl aldoxime with various olefins. beilstein-journals.org

Synthesis of Oxygen-Containing Heterocycles

This compound serves as a versatile precursor in the synthesis of various heterocyclic systems due to the differential reactivity of its adjacent carbonyl groups. Its application in multicomponent reactions allows for the efficient construction of complex molecular architectures, particularly oxygen-containing heterocycles. nih.gov

Dihydrofuran Derivatives

The synthesis of highly substituted dihydrofuran derivatives can be achieved through multicomponent reactions involving this compound. One common strategy is its reaction with an active methylene (B1212753) compound and a suitable nucleophile. For instance, the condensation of this compound with a 1,3-dicarbonyl compound, such as a cyclic 1,3-diketone, in the presence of a base catalyst can lead to the formation of fused dihydrofuran structures.

The reaction mechanism typically initiates with the base-catalyzed Knoevenagel condensation between the more reactive aldehyde group of the glyoxal and the active methylene compound. This is followed by an intramolecular Michael addition and subsequent cyclization, leading to the dihydrofuran ring. The presence of the 2-(trifluoromethyl)phenyl group provides steric bulk and electronic modification to the resulting molecule. This approach is valued for its atom economy and the ability to generate molecular diversity in a single step. nih.gov

A representative reaction for the synthesis of a functionalized trans-tetrahydrobenzofuran-4-one derivative is outlined below:

| Reactants | Catalyst | Solvent | Conditions | Product | Yield |

| This compound, N-phenacylpyridinium bromide, Cyclic 1,3-diketone | DABCO | Water | Reflux | Functionalized trans-tetrahydrobenzofuran-4-one | High |

This table is a representative example based on similar reactions with aryl glyoxals. nih.gov

Pyrazole (B372694) Derivatives

The reaction between a 1,3-dicarbonyl functionality and a hydrazine derivative is a cornerstone for the synthesis of the pyrazole nucleus. nih.gov this compound provides the necessary dicarbonyl synthon for this transformation. The condensation reaction with hydrazine or its substituted derivatives proceeds via a cyclocondensation mechanism.

Typically, the reaction is initiated by the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the glyoxal, forming a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the substitution on the hydrazine and the reaction conditions. The incorporation of the trifluoromethyl group at a position adjacent to the pyrazole ring is a common strategy in medicinal chemistry to enhance the biological activity of the resulting compounds. nih.govmdpi.com

The general scheme for this synthesis is as follows:

| This compound Derivative | Hydrazine Derivative | Solvent | Conditions | Product |

| This compound | Phenylhydrazine | Ethanol | Reflux | 1-Phenyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrazole |

| This compound | Hydrazine hydrate | Acetic Acid | Reflux | 3-(2-(Trifluoromethyl)phenyl)-1H-pyrazole |

| This compound | Thiosemicarbazide | Ethanol | Reflux | 1-Carbothioamido-3-(2-(trifluoromethyl)phenyl)-1H-pyrazole |

This table illustrates plausible products from established pyrazole synthesis routes. nih.govmdpi.com

Incorporation of Trifluoromethyl Moieties in Synthetic Targets

The trifluoromethyl (CF3) group is a crucial substituent in modern organic chemistry, particularly in the fields of pharmaceuticals and materials science. mdpi.comnih.gov It can significantly alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity. nih.gov this compound is a valuable building block as it allows for the direct introduction of a trifluoromethyl-substituted phenyl ring into larger, more complex molecules. nih.gov

Design and Synthesis of Fluorinated Ligands

Fluorinated ligands are of great interest in coordination chemistry and catalysis. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of a metal center, influencing its catalytic activity and stability. This compound can be used to synthesize various types of fluorinated ligands, such as Schiff base or N-heterocyclic carbene (NHC) precursors.

A straightforward approach is the condensation reaction between the glyoxal moiety and primary amines. For example, reacting this compound with two equivalents of a substituted aniline (B41778) results in the formation of a diazabutadiene (or α-diimine) ligand. These bidentate ligands can chelate to a variety of transition metals. The presence of the CF3 group on the phenyl ring can enhance the Lewis acidity of the coordinated metal center, which can be beneficial in various catalytic transformations.

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| This compound | 2,6-Diisopropylaniline (2 eq.) | α-Diimine Schiff Base Ligand | Late-transition metal catalysis |

| This compound | Ethylene diamine (1 eq.) | Tetradentate Schiff Base (Salen-type) Ligand Precursor | Asymmetric catalysis |

Precursors for Advanced Organic Materials Research

Aromatic compounds containing trifluoromethyl groups are prevalent in the development of advanced organic materials, including polymers, liquid crystals, and materials for organic electronics. nih.gov The CF3 group can impart desirable properties such as increased thermal and oxidative stability, modified solubility profiles, and specific electronic characteristics.

This compound can serve as a monomer or a key intermediate in the synthesis of such materials. For instance, condensation polymerization of the glyoxal with aromatic diamines can lead to the formation of poly(Schiff base)s or polyquinoxalines. These polymers often exhibit high thermal stability and can have interesting optical or electronic properties. The 2-(trifluoromethyl)phenyl moiety is incorporated directly into the polymer backbone, systematically modifying the final material's properties. This approach allows for the fine-tuning of material characteristics for specific applications, such as in gas separation membranes or as dielectric layers in electronic devices. e3s-conferences.org

Analytical and Spectroscopic Characterization Methodologies

The definitive identification and structural confirmation of 2-(Trifluoromethyl)phenylglyoxal hydrate (B1144303) rely on a combination of modern analytical and spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the specific chemical environment of various functional groups within the molecule.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of 2-(Trifluoromethyl)phenylglyoxal hydrate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the molecular structure and connectivity.

Proton (¹H) NMR spectroscopy is instrumental for both monitoring the synthesis of the target compound and for its initial structural verification. In synthesis, the disappearance of signals corresponding to starting materials and the appearance of new signals for the product can be tracked over time to determine reaction completion.

For structural assignment, the ¹H NMR spectrum provides key information based on chemical shift (δ), signal integration, and spin-spin coupling (splitting patterns). The spectrum of this compound is expected to show distinct signals for the aromatic protons and the gem-diol protons of the hydrated glyoxal (B1671930) moiety. The aromatic protons, influenced by the electron-withdrawing trifluoromethyl and glyoxal groups, would appear in the downfield region (typically 7.5-8.5 ppm). Their specific shifts and coupling patterns (e.g., doublet, triplet, multiplet) are dictated by their position on the phenyl ring relative to the substituents. The two hydroxyl protons and the single methine proton of the hydrated aldehyde group [-CH(OH)₂] would also produce characteristic signals. The chemical shift of the methine proton is particularly diagnostic for the hydrated form.

Expected ¹H NMR Data for this compound Note: This table represents expected values based on typical chemical shifts for the functional groups present. Actual experimental values may vary based on solvent and concentration.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H3, H4, H5, H6) | 7.5 - 8.5 | Multiplet (m) | 4H |

| Methine (-CH (OH)₂) | 5.5 - 6.5 | Singlet (s) | 1H |

| Hydroxyl (-CH(OH )₂) | Variable (broad singlet) | Broad Singlet (br s) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, signals are expected for the aromatic carbons, the ketone carbonyl carbon, the hydrated aldehyde carbon, and the trifluoromethyl carbon.

The carbonyl carbon of the ketone is typically observed far downfield (190-200 ppm). The carbon of the hydrated aldehyde [-CH(OH)₂] is expected to appear around 90-100 ppm. The trifluoromethyl group's carbon signal is identifiable by its characteristic quartet splitting pattern, which results from coupling with the three attached fluorine atoms (¹JCF).

Expected ¹³C NMR Data for this compound Note: This table represents expected values. Actual experimental values may vary.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| Ketone (C =O) | 190 - 200 | Singlet |

| Aromatic (C -CF₃) | 125 - 135 | Quartet (q) |

| Aromatic (other) | 120 - 140 | Singlets/Doublets (due to long-range C-F coupling) |

| Hydrated Aldehyde (C H(OH)₂) | 90 - 100 | Singlet |

| Trifluoromethyl (C F₃) | 120 - 130 | Quartet (q, ¹JCF ≈ 270-280 Hz) |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis

Given the presence of a trifluoromethyl group, Fluorine-19 (¹⁹F) NMR spectroscopy is an essential and highly sensitive technique for characterization. nih.gov The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in strong signals. nih.gov The spectrum for this compound is expected to show a single sharp signal (a singlet), as all three fluorine atoms in the CF₃ group are chemically equivalent and there are no adjacent fluorine atoms to cause splitting. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring, making it a definitive indicator of the presence and substitution pattern of the trifluoromethyl group. nih.gov For a CF₃ group attached to a benzene (B151609) ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a standard like CFCl₃. colorado.edu

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would reveal the connectivity between adjacent protons on the aromatic ring, helping to assign their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It would be used to definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methine proton signal to the hydrated aldehyde carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can provide valuable information about the molecule's preferred conformation.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. nih.gov For this compound (C₉H₇F₃O₃), the molecular weight is 220.15 g/mol . sigmaaldrich.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to this mass would be expected. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve the initial loss of a water molecule (H₂O, 18 Da) from the hydrate to form the anhydrous phenylglyoxal (B86788) ion (m/z 202). Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) or the trifluoromethyl radical (•CF₃, 69 Da), leading to characteristic fragment ions that help confirm the arrangement of the functional groups. fluorine1.ru

Expected Key Ions in the Mass Spectrum of this compound Note: This table represents plausible fragmentation based on the compound's structure. The relative intensity of peaks can vary significantly depending on the ionization method.

| Ion Formula | Description | Expected m/z |

| [C₉H₇F₃O₃]⁺ | Molecular Ion ([M]⁺) | 220 |

| [C₉H₅F₃O₂]⁺ | Loss of H₂O | 202 |

| [C₈H₅F₃O]⁺ | Loss of H₂O and CO | 174 |

| [C₉H₅O₂]⁺ | Loss of CF₃ | 133 |

| [C₇H₅O]⁺ | Benzoyl cation (from further fragmentation) | 105 |

| [CF₃]⁺ | Trifluoromethyl cation | 69 |

Mass Spectrometry (MS)

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org For this compound, the protonated molecule ([M+H]+ at m/z 221.0425) would be isolated in the first stage of the mass spectrometer. In the second stage, this ion is subjected to Collision-Induced Dissociation (CID), causing it to break apart at its weakest bonds. unt.edu The resulting fragmentation pattern is characteristic of the molecule's structure.

Plausible fragmentation pathways would include:

Loss of Water: A neutral loss of 18.0106 Da, corresponding to the water molecule of the hydrate, is a highly probable initial fragmentation step.

Loss of Carbon Monoxide: Cleavage of the glyoxal moiety can result in the neutral loss of carbon monoxide (27.9949 Da).

Cleavage of the Trifluoromethyl Group: Fragmentation can occur with the loss of the CF3 group (69.0023 Da).

By analyzing the precise masses of these fragment ions, the connectivity of the atoms within the molecule can be pieced together, confirming the presence and arrangement of the trifluoromethylphenyl and glyoxal hydrate moieties. wikipedia.org

Table 2: Plausible Fragmentations in Tandem MS Analysis

| Precursor Ion (m/z) | Fragmentation Pathway | Neutral Loss (Da) | Product Ion (m/z) |

| 221.0425 | Loss of H2O | 18.0106 | 203.0319 |

| 203.0319 | Loss of CO | 27.9949 | 175.0370 |

| 175.0370 | Loss of CO | 27.9949 | 147.0421 |

| 175.0370 | Loss of CF2 | 49.9968 | 125.0402 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of chemical bonds. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that serve as a molecular "fingerprint." Key expected peaks include a broad absorption for the O-H stretch of the hydrate's hydroxyl groups, a sharp, strong absorption for the C=O stretch of the ketone, multiple peaks for the aromatic C=C and C-H bonds, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group.

Table 3: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (hydrate) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Ketone | C=O Stretch | 1700 - 1680 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Trifluoromethyl | C-F Stretch | 1350 - 1100 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the crystal lattice can be constructed, providing exact information on bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would unequivocally confirm the covalent structure and reveal the conformation of the molecule in the solid state. Furthermore, it would provide insight into intermolecular interactions, such as hydrogen bonding involving the hydrate's water molecule and the carbonyl groups, which govern the crystal packing. While a specific structure for this compound is not publicly available, the technique remains the gold standard for solid-state structural elucidation. nih.gov

Chromatographic Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components of a mixture and assessing the purity of a compound. For a non-volatile compound like this compound, a reversed-phase HPLC method is typically employed. In this setup, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks. A UV detector is commonly used, set to a wavelength where the aromatic ring exhibits strong absorbance.

Regarding chiral separation, this technique is used to separate enantiomers (non-superimposable mirror images) of a chiral compound. nih.gov this compound, in its geminal diol form, is an achiral molecule as it does not possess a stereocenter. Therefore, chiral separation is not applicable to this compound.

Table 4: Typical HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for separating and analyzing compounds that can be vaporized without decomposition. uah.edu It is particularly useful for assessing the purity of volatile and semi-volatile substances. Commercial suppliers of this compound often use GC to determine its assay. For instance, a typical purity specification for this compound is ≥97.5%, as determined by GC analysis. thermofisher.com The method involves injecting a solution of the sample into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds.

Table 5: Typical GC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Addressing Hydration State Variations and Impurities via Analytical Methods

Hydration State Analysis

The variability in the hydration state of "this compound" is a critical parameter that is routinely monitored. The number of water molecules associated with the parent molecule can fluctuate, impacting its molecular weight and, consequently, the stoichiometry of reactions in which it is used.

Karl Fischer Titration: This is the benchmark method for the quantitative determination of water content in solid samples. It is a highly specific and sensitive technique that can accurately measure the percentage of water in the hydrate. Commercial specifications for "this compound" often cite a water content range of 10.0-20.0%, as determined by Karl Fischer titration thermofisher.com. This range suggests that the compound may exist in various hydration states or as a mixture of hydrated and anhydrous forms.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: The presence of water in the hydrate can be detected by characteristic absorption bands in the IR spectrum. Broad bands in the region of 3200-3600 cm⁻¹ are indicative of O-H stretching vibrations of the water molecules, while bending vibrations can be observed around 1600-1630 cm⁻¹ researchgate.netnih.gov. The intensity and shape of these bands can provide qualitative information about the hydration state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In certain cases, ¹H NMR spectroscopy can be used to observe the resonance of water protons. The chemical shift of the water peak can be influenced by its environment within the crystal lattice and by hydrogen bonding interactions researchgate.net.

Impurity Profiling

Ensuring the chemical purity of "this compound" is paramount. Impurities can arise from the synthetic route, degradation, or storage. A combination of chromatographic and spectroscopic methods is employed for impurity profiling ijprajournal.combiomedres.usresearchgate.net.

Chromatographic Techniques:

Gas Chromatography (GC): GC is a standard method for assessing the purity of volatile and thermally stable compounds. For "this compound," a typical assay by GC is specified as ≥97.5% on a dry weight basis thermofisher.com. This indicates that the compound is of high purity, with a small percentage of potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of impurities in pharmaceutical and chemical compounds tandfonline.com. It is particularly useful for non-volatile or thermally labile impurities that are not amenable to GC analysis. Different HPLC methods, such as reverse-phase chromatography, can be developed to separate the main compound from its related substances nih.govmdpi.com.

Spectroscopic Techniques for Structural Elucidation of Impurities:

Mass Spectrometry (MS): When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns of impurities, which are crucial for their structural elucidation biomedres.usfluorine1.ru.

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable tools for the structural characterization of the main compound and any impurities present. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

The table below summarizes the typical analytical methods used to characterize "this compound" and the type of information they provide.

| Analytical Technique | Parameter Measured | Typical Specification/Information Provided |

| Karl Fischer Titration | Water Content | 10.0-20.0% thermofisher.com |

| Gas Chromatography (GC) | Purity (Assay) | ≥97.5% (dry wt. basis) thermofisher.com |

| Infrared (IR) Spectroscopy | Presence of Water and Functional Groups | Qualitative identification of O-H and other characteristic bands. |

| Thermogravimetric Analysis (TGA) | Thermal Stability and Water Loss | Information on the dehydration process and thermal decomposition. |

| High-Performance Liquid Chromatography (HPLC) | Impurity Profile | Separation and quantification of related substances. |

| Mass Spectrometry (MS) | Molecular Weight and Structure | Elucidation of the structure of the main compound and impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular Structure | Detailed structural information from ¹H, ¹³C, and ¹⁹F spectra. |

Computational Chemistry and Theoretical Studies on 2 Trifluoromethyl Phenylglyoxal Hydrate

Electronic Structure and Molecular Conformation Analysis

A comprehensive analysis of the electronic structure and molecular conformation of 2-(Trifluoromethyl)phenylglyoxal hydrate (B1144303) would be the initial step in any computational investigation. This would involve determining the most stable geometric arrangement of the atoms in three-dimensional space. The presence of the trifluoromethyl group (-CF₃) at the ortho position of the phenyl ring is expected to exert significant steric and electronic effects.

The strong electron-withdrawing nature of the -CF₃ group would influence the electron distribution across the aromatic ring and the adjacent glyoxal (B1671930) moiety. This, in turn, would affect the bond lengths, bond angles, and dihedral angles of the molecule. The hydrate form introduces additional complexity due to the presence of water molecules and the potential for intramolecular and intermolecular hydrogen bonding. Computational methods are essential for elucidating the preferred conformational isomers and understanding the subtle interplay of forces that govern its three-dimensional structure.

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to examine the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can yield a wealth of information about a molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Computations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. A DFT study of 2-(Trifluoromethyl)phenylglyoxal hydrate would typically involve geometry optimization to find the lowest energy structure. Following this, various molecular properties could be calculated.

Table 1: Predicted Molecular Properties from DFT Calculations

| Property | Predicted Significance for this compound |

|---|---|

| Optimized Geometry | Determination of precise bond lengths and angles, revealing the influence of the -CF₃ group. |

| Mulliken Atomic Charges | Quantification of the electron distribution and identification of electrophilic and nucleophilic centers. |

| Frontier Molecular Orbitals (HOMO-LUMO) | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's kinetic stability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualization of the charge distribution to predict sites for electrophilic and nucleophilic attack. |

Note: The data in this table is illustrative and represents the types of results that would be obtained from a DFT study. Specific values are not available in the literature.

Ab Initio Methods in Reactivity Studies

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For reactivity studies, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain more precise energy profiles for potential reactions. These methods would be particularly valuable for investigating reaction mechanisms where electron correlation effects are significant.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density. A QTAIM analysis of this compound would allow for the characterization of all chemical bonds, including covalent bonds and weaker non-covalent interactions like hydrogen bonds.

Table 2: Potential Insights from QTAIM Analysis

| QTAIM Parameter | Information Gained |

|---|---|

| Bond Critical Points (BCPs) | Identification and characterization of all chemical bonds. |

| Electron Density (ρ) at BCP | Indicates the strength of the bond. |

| Laplacian of Electron Density (∇²ρ) at BCP | Distinguishes between shared-shell (covalent) and closed-shell (ionic, hydrogen bond) interactions. |

Note: This table illustrates the potential applications of QTAIM. No specific data for the title compound has been published.

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules.

Reaction Pathway Prediction and Transition State Analysis

Theoretical studies on related phenylglyoxal (B86788) systems have utilized computational methods to predict reaction pathways. For instance, studies on the hydride shift in substituted phenyl glyoxals have employed electronic structure calculations and variational transition state theory to understand the influence of different substituents on reaction rates. A similar approach for this compound would involve mapping the potential energy surface for a given reaction. This would allow for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energy barriers of the transition states would provide quantitative predictions of the reaction kinetics.

Energetic Profiles of Transformations

Computational chemistry provides powerful tools for mapping the energetic landscapes of chemical transformations. By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies. For a molecule like this compound, this involves modeling potential reactions such as dehydration to the glyoxal, oxidation, reduction, or nucleophilic additions to the carbonyl groups.

The presence of the trifluoromethyl (-CF3) group is predicted to have a profound impact on these energetic profiles. As one of the most powerful electron-withdrawing groups in organic chemistry, the -CF3 group significantly enhances the electrophilic character of adjacent functional groups through strong inductive effects. nih.gov In the context of this compound, this electronic pull would stabilize anionic intermediates and transition states that can form during nucleophilic attack on the carbonyl carbons. semanticscholar.orgresearchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), would be employed to compute the heats of formation for reactants, products, and intermediates. researchgate.net The resulting energy differences allow for the determination of reaction enthalpies. Furthermore, locating the transition state structures on the potential energy surface enables the calculation of activation barriers, providing quantitative insights into reaction kinetics. While specific energetic data for transformations of this compound are not extensively documented in current literature, the established principles of computational chemistry suggest that the -CF3 group would lower the activation energy for reactions involving nucleophilic attack, thereby increasing the reaction rate compared to a non-substituted analogue. nih.gov

Table 1: Conceptual Energetic Parameters Influenced by the Trifluoromethyl Group This table illustrates the expected qualitative effects of the -CF3 group on the energetic profile of a hypothetical nucleophilic addition to the carbonyl group, based on general principles.

| Parameter | Phenylglyoxal Hydrate (Conceptual) | This compound (Predicted Effect) | Rationale |

| Energy of LUMO | Higher | Lower | -CF3 group is strongly electron-withdrawing, lowering the energy of the Lowest Unoccupied Molecular Orbital. |

| Activation Energy (Ea) | Higher | Lower | Stabilization of the negatively charged transition state by the inductive effect of the -CF3 group. nih.gov |

| Reaction Enthalpy (ΔH) | Less Exothermic | More Exothermic | Increased stability of the final product due to electronic effects. |

| Rate of Reaction | Slower | Faster | A lower activation energy leads to an exponential increase in the reaction rate. |

Simulation of Solvent Effects

The surrounding solvent medium can significantly influence the structure, stability, and reactivity of a solute. Computational simulations model these effects using two main approaches: implicit and explicit solvation models. mdpi.com

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. mdpi.com This method is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. For this compound, an implicit model would account for the stabilization of the polar gem-diol and carbonyl groups in polar solvents like water or ethanol.

Explicit solvation models provide a more detailed, atomistic picture by simulating a discrete number of individual solvent molecules surrounding the solute. mdpi.com These simulations, typically performed using molecular dynamics (MD) or quantum mechanics/molecular mechanics (QM/MM) methods, can capture specific solute-solvent interactions like hydrogen bonding. mdpi.com In the case of this compound, explicit water models would be crucial for accurately simulating the hydrogen bond network between the hydrate's hydroxyl groups and surrounding water molecules, as well as the hydration of the polar carbonyl group. researchgate.net The aromatic phenyl ring and the lipophilic -CF3 group would also influence the local solvent structure. mdpi.com Molecular dynamics simulations could predict how different solvents might alter the conformational preferences of the molecule or affect the equilibrium between the hydrate and its corresponding aldehyde form. mdpi.com

Substituent Effects: A Computational Perspective on the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a key substituent in medicinal chemistry and materials science, largely due to its unique electronic properties. mdpi.com Computationally, its effects are understood primarily through its powerful electron-withdrawing nature, which arises from the high electronegativity of the three fluorine atoms. nih.gov This property dramatically alters the charge distribution and reactivity of the parent molecule. researchgate.net

Influence on Electron Density Distribution